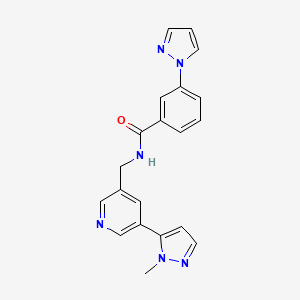
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole, also known as DMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole has been used in various scientific research applications, including as a fluorescent probe for detecting nitric oxide (NO) in living cells. NO is an important signaling molecule in the body that regulates various physiological processes, including blood pressure, immune response, and neurotransmission. 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole has also been used as a photosensitizer in photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate a photosensitizer, which then generates reactive oxygen species (ROS) that can kill cancer cells. 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's ability to selectively target cancer cells makes it a promising candidate for PDT.
Mechanism of Action
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's mechanism of action is not fully understood, but it is believed to involve the formation of a nitrosothiol (RS-NO) intermediate, which reacts with NO to produce a fluorescent product. In PDT, 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole generates ROS upon activation by light, which can damage cancer cells and induce apoptosis.
Biochemical and Physiological Effects
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole has been shown to have low toxicity and high selectivity for cancer cells in vitro. It has also been shown to be stable in biological systems and capable of detecting NO in living cells. However, further studies are needed to determine its long-term effects and potential toxicity in vivo.
Advantages and Limitations for Lab Experiments
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's advantages for lab experiments include its high selectivity for cancer cells, stability in biological systems, and ability to detect NO in living cells. Its limitations include the lack of understanding of its mechanism of action and potential toxicity in vivo.
Future Directions
For 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole research include further studies on its mechanism of action, toxicity, and potential applications in other fields, such as imaging and sensing. 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole's potential as a photosensitizer for PDT also warrants further investigation, particularly in clinical trials. Additionally, the development of new synthesis methods for 3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole may lead to improved efficiency and yield, making it more accessible for research and potential applications.
Synthesis Methods
3,5-Dimethyl-1-(3-methyl-benzyl)-4-nitro-1H-pyrazole can be synthesized using several methods, including the reaction between 3-methylbenzylamine and 4,4-dimethyl-2-nitro-1H-pyrazol-1-ol in the presence of a catalyst. Another method involves the reaction between 3-methylbenzylamine and 4,4-dimethyl-1,2-dihydropyrazol-3-one, followed by nitration and dehydrogenation.
properties
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-4-6-12(7-9)8-15-11(3)13(16(17)18)10(2)14-15/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBQFLYRHBRCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile](/img/structure/B2720003.png)


![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)
![2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2720011.png)


![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline](/img/structure/B2720015.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2720016.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)


